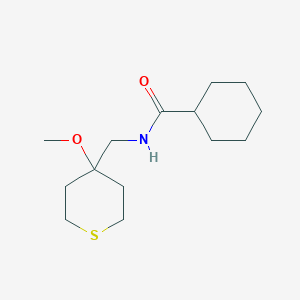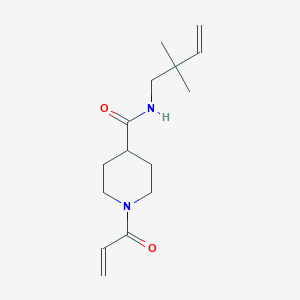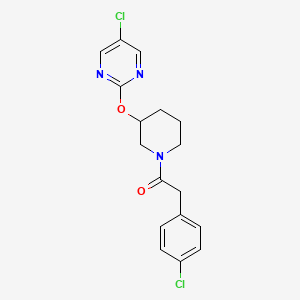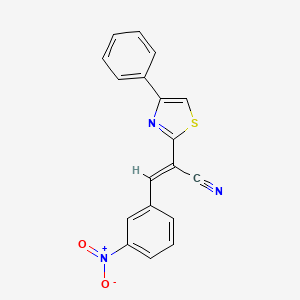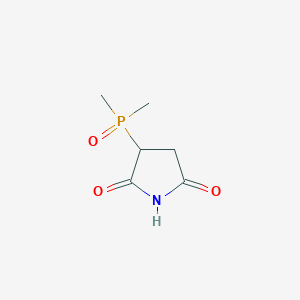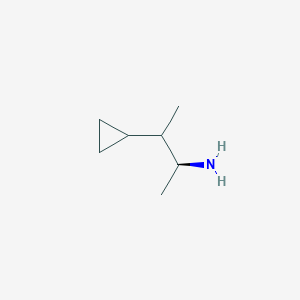
(2S)-3-Cyclopropylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Cyclopropylbutan-2-amine is an organic compound with a cyclopropyl group attached to a butan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Cyclopropylbutan-2-amine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method involves the use of cyclopropylcarbinol as a starting material, which undergoes a series of reactions including oxidation, reduction, and substitution to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These methods often utilize advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-Cyclopropylbutan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
(2S)-3-Cyclopropylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (2S)-3-Cyclopropylbutan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-Cyclopropylbutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(2S)-3-Cyclopropylbutanoic acid: Contains a carboxyl group instead of an amine.
(2S)-3-Cyclopropylbutan-2-one: Features a ketone group in place of the amine.
Uniqueness
(2S)-3-Cyclopropylbutan-2-amine is unique due to its specific combination of a cyclopropyl group and an amine, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
(2S)-3-cyclopropylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-5(6(2)8)7-3-4-7/h5-7H,3-4,8H2,1-2H3/t5?,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXDQGGMFHKHCZ-GDVGLLTNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)C1CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3,4-Dimethoxyphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2807801.png)
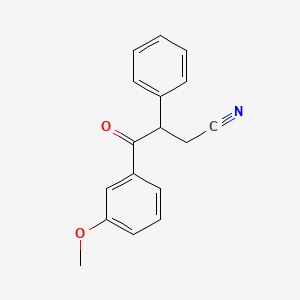

![(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid](/img/structure/B2807805.png)

![Tert-butyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2807808.png)
![3-Hexyl-1-{4-[(hexylcarbamothioyl)amino]phenyl}thiourea](/img/structure/B2807811.png)
